2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid 2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 2199407-49-1
VCID: VC3164677
InChI: InChI=1S/C12H13N5O4/c1-21-7-17-12(13-6-14-17)16-15-10(18)8-4-2-3-5-9(8)11(19)20/h2-6H,7H2,1H3,(H,15,18)(H,19,20)(H,13,14,16)
SMILES: COCN1C(=NC=N1)NNC(=O)C2=CC=CC=C2C(=O)O
Molecular Formula: C12H13N5O4
Molecular Weight: 291.26 g/mol

2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid

CAS No.: 2199407-49-1

Cat. No.: VC3164677

Molecular Formula: C12H13N5O4

Molecular Weight: 291.26 g/mol

* For research use only. Not for human or veterinary use.

2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid - 2199407-49-1

Specification

CAS No. 2199407-49-1
Molecular Formula C12H13N5O4
Molecular Weight 291.26 g/mol
IUPAC Name 2-[[[2-(methoxymethyl)-1,2,4-triazol-3-yl]amino]carbamoyl]benzoic acid
Standard InChI InChI=1S/C12H13N5O4/c1-21-7-17-12(13-6-14-17)16-15-10(18)8-4-2-3-5-9(8)11(19)20/h2-6H,7H2,1H3,(H,15,18)(H,19,20)(H,13,14,16)
Standard InChI Key ASQQCXBTOMUROT-UHFFFAOYSA-N
SMILES COCN1C(=NC=N1)NNC(=O)C2=CC=CC=C2C(=O)O
Canonical SMILES COCN1C(=NC=N1)NNC(=O)C2=CC=CC=C2C(=O)O

Introduction

Chemical Identity and Nomenclature

Chemical Names and Identifiers

The target molecule is known by several chemical names depending on the nomenclature system used. The primary identifiers and systematic names for this compound are presented in Table 1.

Table 1: Chemical Identifiers and Nomenclature

ParameterInformation
Common Name2-{N'-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazinecarbonyl}benzoic acid
Alternative Name2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid
IUPAC Name2-[[[2-(methoxymethyl)-1,2,4-triazol-3-yl]amino]carbamoyl]benzoic acid
CAS Registry Number2199407-49-1
Molecular FormulaC₁₂H₁₃N₅O₄
Molecular Weight291.27 g/mol
ACD NumberMFCD31557138
PubChem Compound ID129909792

The compound features a triazole ring with a methoxymethyl substituent, connected to a benzoic acid moiety through a hydrazinecarbonyl linker. This structural arrangement creates a molecule with potential for multiple interactions through its various functional groups.

Structural Representations

The compound's structure can be represented using various chemical notations that provide insights into its molecular arrangement and bonding patterns. Table 2 summarizes these representations.

Table 2: Structural Representations

Representation TypeData
Standard InChIInChI=1S/C12H13N5O4/c1-21-7-17-12(13-6-14-17)16-15-10(18)8-4-2-3-5-9(8)11(19)20/h2-6H,7H2,1H3,(H,15,18)(H,19,20)(H,13,14,16)
Standard InChIKeyASQQCXBTOMUROT-UHFFFAOYSA-N
SMILESCOCN1C(=NC=N1)NNC(=O)C2=CC=CC=C2C(=O)O
Canonical SMILESCOCN1C(=NC=N1)NNC(=O)C2=CC=CC=C2C(=O)O

These structural representations serve as essential identifiers in chemical databases and are crucial for computational chemistry applications and structure-based searches.

Physicochemical Properties

Physical Characteristics

The compound 2-{N'-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazinecarbonyl}benzoic acid possesses specific physical characteristics that dictate its behavior in various environments. While comprehensive experimental data on its physical properties is limited in the available literature, some key characteristics can be inferred from its structure and similar compounds.

The molecule contains both hydrophilic groups (carboxylic acid, hydrazine, triazole) and relatively hydrophobic portions (aromatic ring, methoxymethyl group), suggesting moderate solubility in polar solvents. The carboxylic acid functional group would likely confer acidic properties and potential for salt formation.

ParameterValue
Purity>95%
FormSolid
Storage ConditionsRecommended storage under controlled temperature and humidity conditions

These specifications are typical for research-grade chemicals intended for laboratory investigations and may vary slightly between suppliers.

Structural Features and Chemical Reactivity

Functional Groups

The molecule contains several important functional groups that contribute to its chemical behavior and potential biological activity:

  • A 1,2,4-triazole ring system with nitrogen atoms that can act as hydrogen bond acceptors

  • A methoxymethyl group attached to the triazole ring

  • A hydrazine linker capable of hydrogen bonding

  • A carbonyl group connecting the hydrazine to the benzoic acid

  • A benzoic acid moiety with carboxylic acid functionality

These functional groups provide multiple sites for potential interactions with biological targets, including hydrogen bonding, acid-base interactions, and potential coordination with metal ions.

Chemical Reactivity

Based on its functional groups, the compound is expected to exhibit several reactive properties:

  • The carboxylic acid group can participate in acid-base reactions and esterification

  • The hydrazine linker may be susceptible to oxidation

  • The triazole ring provides sites for coordination with metals and potential interactions with biological macromolecules

  • The methoxymethyl group introduces additional hydrogen bond acceptor capability

These reactive features suggest potential for chemical modifications to generate derivatives with enhanced or targeted properties.

Synthesis and Preparation

Purification Methods

Purification of the final compound typically involves standard techniques such as:

  • Recrystallization from appropriate solvents

  • Column chromatography

  • Preparative HPLC for analytical grade purity

These purification steps are essential to achieve the >95% purity standard typically required for research applications.

Research Status and Future Directions

Current Research Limitations

Current research on the specific compound 2-{N'-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazinecarbonyl}benzoic acid appears limited in the available literature. Most information in accessible databases pertains to its chemical identity, structure, and commercial availability rather than detailed experimental studies on its biological activity or applications.

This suggests opportunities for further investigation into:

  • Specific biological activities and mechanisms of action

  • Structure-activity relationships through systematic modification

  • Potential therapeutic applications based on its structural features

  • Computational studies to predict interactions with biological targets

Suggested Research Approaches

Future research on this compound could benefit from:

  • Comprehensive antioxidant activity screening using multiple assays (DPPH, ABTS, FRAP)

  • Investigation of potential antimicrobial properties

  • Evaluation of enzyme inhibition capabilities

  • Computational studies to predict protein binding and biological targets

  • Synthesis of derivatives with modified substituents to establish structure-activity relationships

These approaches would provide valuable insights into the compound's potential utilities in various applications.

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